![molecular formula C13H10N4O B2825378 N-(1H-indazol-6-yl)pyridine-3-carboxamide CAS No. 522658-37-3](/img/structure/B2825378.png)
N-(1H-indazol-6-yl)pyridine-3-carboxamide
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Overview
Description
“N-(1H-indazol-6-yl)pyridine-3-carboxamide” is a compound that belongs to the class of organic compounds known as indazoles . Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of indazoles has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
Indazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Scientific Research Applications
Depression and Anxiety Treatment
Indazole derivatives, including our compound, have shown potential as antidepressants and anxiolytics. They may modulate neurotransmitter systems (such as serotonin and dopamine) to alleviate depressive symptoms. Clinical trials are assessing their efficacy and safety profiles.
Future Directions
Indazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
Mechanism of Action
Target of Action
N-(1H-indazol-6-yl)pyridine-3-carboxamide is a compound that belongs to the class of organic compounds known as indazoles . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1 and chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives have been known to interact with their targets through inhibition, regulation, and modulation . This interaction can result in changes in the activity of the target proteins, potentially leading to alterations in cellular processes.
Biochemical Pathways
Given the known targets of indazole derivatives, it can be inferred that this compound may affect pathways related to cell cycle regulation and cell volume regulation . The downstream effects of these alterations could include changes in cell proliferation and cell size.
Pharmacokinetics
Indazole is a five-membered heterocyclic moiety that is highly soluble in water and other polar solvents . This suggests that N-(1H-indazol-6-yl)pyridine-3-carboxamide may have good bioavailability.
Result of Action
Given the known targets of indazole derivatives, it can be inferred that this compound may have effects on cell proliferation and cell size .
properties
IUPAC Name |
N-(1H-indazol-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(10-2-1-5-14-7-10)16-11-4-3-9-8-15-17-12(9)6-11/h1-8H,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVIIUWTHZAHAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)pyridine-3-carboxamide |
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